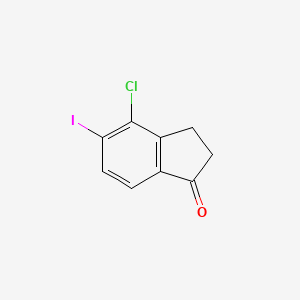

4-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one

Description

Contextualization of 2,3-Dihydro-1H-inden-1-one Scaffolds

The 2,3-dihydro-1H-inden-1-one, commonly known as 1-indanone (B140024), is a bicyclic ketone consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring. This structural motif is not merely a synthetic curiosity; it is a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can bind to a variety of biological targets, enabling the development of diverse therapeutic agents. acs.org

The 1-indanone core is present in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. researchgate.net For instance, derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimalarial, and antibacterial agents. rsc.orgresearchgate.net A prominent example of its therapeutic relevance is its presence in the drug Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. acs.org The rigid, planar structure of the indanone core provides a fixed orientation for substituents, which is a desirable feature in rational drug design for optimizing interactions with protein binding sites. rsc.org

The synthesis of the 1-indanone scaffold is well-established, typically involving the intramolecular cyclization of substrates like arylpropionic acids through reactions such as Friedel–Crafts acylation. acs.orgrsc.org This accessibility makes it an attractive starting point for the synthesis of more complex molecules.

Table 1: General Properties of the 1-Indanone Scaffold

| Property | Description |

|---|---|

| IUPAC Name | 2,3-dihydro-1H-inden-1-one |

| Molecular Formula | C₉H₈O |

| Molecular Weight | 132.16 g/mol |

| Structure | A benzene ring fused to a cyclopentanone ring. |

| Significance | Privileged scaffold in medicinal chemistry. |

| Biological Roles | Core of compounds with anticancer, anti-inflammatory, and neuroprotective activities. |

Significance of Halogen Substitution in Organic Compounds

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto organic scaffolds is a fundamental strategy in synthetic and medicinal chemistry. Halogenation can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Halogens can influence molecular interactions in several ways:

Steric and Electronic Effects : The size and electronegativity of a halogen atom can modify the shape and electron distribution of a molecule, affecting how it fits into a receptor's binding pocket.

Metabolic Stability : Halogenation, particularly with fluorine, can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

Halogen Bonding : A lesser-known but crucial interaction is the halogen bond. This is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom in a protein. This interaction is directional and can significantly enhance binding affinity and selectivity, making it a powerful tool in rational drug design.

The utility of a halogen often depends on its identity. While chlorine is common in many drugs, the larger and more polarizable iodine atom is particularly valued in synthetic chemistry. Its C-I bond is relatively weak, making it an excellent leaving group and a key functional handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck reactions). This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, providing a gateway to vast chemical diversity from a single halogenated intermediate. beilstein-journals.org

Table 2: Comparison of Relevant Halogens in Drug Design

| Halogen | Key Characteristics | Primary Use in Synthesis/Design |

|---|---|---|

| Chlorine (Cl) | Moderate size and electronegativity. | Modulating electronic properties, forming stable bonds. |

| Iodine (I) | Large size, high polarizability, low electronegativity. | Versatile handle for cross-coupling reactions to build molecular complexity. |

Specific Focus on 4-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one as a Research Target

The compound this compound is a specific example of a di-halogenated indanone. While extensive literature on this particular molecule is not widespread, its structure points directly to its intended purpose as a highly valuable research intermediate and building block in organic synthesis.

The strategic placement of two different halogens on the aromatic ring is deliberate.

The iodine atom at position 5 serves as a prime site for synthetic elaboration. As mentioned, the carbon-iodine bond is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions.

Therefore, the primary research interest in this compound is not as an end-product with a specific biological activity itself, but as a versatile precursor. Synthetic chemists can use this compound as a starting platform to generate large libraries of novel indanone derivatives. By selectively reacting the iodine at position 5, a multitude of different chemical groups (aryl, alkyl, alkynyl, etc.) can be introduced. This allows for a systematic exploration of the structure-activity relationship (SAR) to discover new compounds with optimized therapeutic properties. For example, 5-chloro-1-indanone (B154136) is known to be a starting reagent for compounds with potential activity against solid tumors and for the synthesis of certain insecticides. google.comchemicalbook.com The di-halogenated scaffold of this compound offers a more advanced platform for creating even greater molecular diversity.

Table 3: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₆ClIO |

| Molecular Weight | 292.50 g/mol |

| Key Structural Features | 1-Indanone core, Chlorine at C4, Iodine at C5 |

| Primary Role | Synthetic Intermediate / Research Building Block |

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClIO |

|---|---|

Molecular Weight |

292.50 g/mol |

IUPAC Name |

4-chloro-5-iodo-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H6ClIO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2 |

InChI Key |

KBBDHGIZESNHSS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C1C(=C(C=C2)I)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4 Chloro 5 Iodo 2,3 Dihydro 1h Inden 1 One

Reactivity at the Carbonyl Moiety

The ketone functional group in the five-membered ring of the indanone structure is a primary site for various chemical modifications. Its reactivity is typical of cyclic ketones and includes nucleophilic additions, reductions, oxidations, and condensation reactions.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. This can lead to the formation of a tertiary alcohol. For instance, Grignard reagents or organolithium compounds can add to the carbonyl, forming a new carbon-carbon bond and introducing a variety of alkyl or aryl groups at the 1-position.

Reduction and Oxidation Reactions

The carbonyl group can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereoselectivity of the resulting alcohol. Conversely, while the carbonyl group is already in a relatively high oxidation state, oxidative cleavage of the ring is possible under harsh conditions, though this is a less common transformation for this substrate.

Condensation and Derivatization Reactions

The carbonyl group can undergo condensation reactions with amines and their derivatives to form imines, oximes, hydrazones, and other related compounds. These reactions are often catalyzed by acids. For example, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazine (B178648) or substituted hydrazines produces the corresponding hydrazones. These derivatives are often crystalline solids and can be useful for characterization purposes.

Reactivity of the Halogen Substituents

The aromatic ring of 4-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one is substituted with both a chlorine and an iodine atom. The differing reactivity of these halogens, particularly the greater reactivity of the C-I bond compared to the C-Cl bond in cross-coupling reactions, allows for selective functionalization of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. scranton.edulibretexts.org The carbonyl group of the indanone provides some electron-withdrawing character, which can facilitate SNAr reactions, particularly at the chloro-substituted position. However, these reactions often require forcing conditions, such as high temperatures and strong nucleophiles. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

Metal-catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The halogen substituents, particularly the iodine, are excellent handles for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The significant difference in reactivity between aryl iodides and aryl chlorides in palladium-catalyzed reactions allows for selective transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl structures. Due to the higher reactivity of the carbon-iodine bond, Suzuki coupling is expected to occur selectively at the 5-position (iodo) over the 4-position (chloro) under carefully controlled conditions. researchgate.net

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. This method is used to synthesize aryl-substituted alkynes. Similar to the Suzuki reaction, the Sonogashira coupling would preferentially occur at the C-I bond, allowing for the selective introduction of an alkynyl group at the 5-position.

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between the aryl halide and an alkene. This reaction is typically used to introduce vinyl groups onto aromatic rings. The regioselectivity favoring the iodo-substituted position is also anticipated in the Heck reaction of this substrate.

The selective functionalization via these cross-coupling reactions makes this compound a valuable building block for the synthesis of more complex molecules.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful synthetic tool for the formation of organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org In the case of this compound, the presence of two different halogen atoms on the aromatic ring, iodine and chlorine, introduces the question of selectivity.

The rate of halogen-metal exchange is known to be significantly faster for heavier halogens. The general trend for the ease of exchange is I > Br > Cl > F. wikipedia.org This selectivity is attributed to the weaker carbon-halogen bond strength for heavier halogens and the better ability of the larger halogen to accommodate the "ate" complex intermediate.

Therefore, it is predicted that treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C to -100 °C) would result in the selective exchange of the iodine atom. This would generate a lithium-arenide intermediate at the C-5 position, leaving the chloro substituent intact. This intermediate could then be trapped with a variety of electrophiles to introduce new functional groups at the 5-position.

Table 1: Predicted Halogen-Metal Exchange and Subsequent Electrophilic Quench

| Reagent | Predicted Intermediate | Electrophile | Predicted Product |

| 1. n-BuLi, THF, -78 °C | 4-Chloro-5-lithio-2,3-dihydro-1H-inden-1-one | CO₂ | 4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid |

| 2. n-BuLi, THF, -78 °C | 4-Chloro-5-lithio-2,3-dihydro-1H-inden-1-one | DMF | 4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbaldehyde |

| 3. n-BuLi, THF, -78 °C | 4-Chloro-5-lithio-2,3-dihydro-1H-inden-1-one | CH₃I | 4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one |

This table is illustrative and based on the general reactivity of aryl iodides in halogen-metal exchange reactions.

Transformations of the Indane Ring System

The aromatic ring of this compound is substituted with three groups: a chloro group, an iodo group, and the annulated cyclopentanone (B42830) ring, which is part of an acyl group attached to the aromatic ring. Halogens are deactivating yet ortho-, para-directing groups for electrophilic aromatic substitution (EAS). The acyl group (the ketone within the five-membered ring) is a meta-directing and strongly deactivating group. byjus.com

The combined effect of these substituents makes the aromatic ring significantly electron-deficient and therefore, highly deactivated towards electrophilic aromatic substitution. The chloro and iodo groups deactivate the ring through their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. The ketone group strongly deactivates the ring through both inductive and resonance effects.

Given the strong deactivating nature of the substituents, forcing conditions (e.g., high temperatures, strong Lewis acids) would likely be required for any EAS reaction to occur. If a reaction were to proceed, the directing effects of the substituents would be in competition. The halogens direct ortho and para, while the acyl group directs meta. The possible positions for substitution are C-6 and C-7.

Position 6: This position is para to the chloro group and meta to the acyl group.

Position 7: This position is ortho to the chloro group and meta to the acyl group.

The indanone framework is generally stable. However, under certain conditions, ring-opening or rearrangement reactions can occur.

Ring-Opening Reactions:

Ring-opening of the cyclopentanone ring in indanones is not a common transformation but could potentially be achieved under specific conditions. For instance, Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to a carbonyl group, would lead to a six-membered lactone, thus expanding the five-membered ring. This reaction is typically carried out with peroxy acids (e.g., m-CPBA). For this compound, this would result in a dihydrocoumarin (B191007) derivative.

Another possibility for ring opening involves retro-aldol type reactions under basic conditions, particularly if there are suitable substituents on the cyclopentanone ring. stackexchange.com For the parent compound, this is less likely without prior functionalization.

Rearrangement Reactions:

Acid-catalyzed rearrangements of indanones can lead to the formation of naphthalenic systems, although this often requires specific substitution patterns and harsh conditions. For example, treatment with strong acids could potentially promote rearrangements, but the specific outcome for this compound is difficult to predict without experimental data.

Table 2: Potential Ring Transformation Reactions

| Reaction Type | Reagents | Predicted Product Type |

| Baeyer-Villiger Oxidation | m-CPBA | Dihydrocoumarin derivative |

| Retro-Aldol Reaction | Strong base (e.g., NaOH) | Phenylpropanoic acid derivative (less likely) |

This table presents hypothetical transformations based on the general reactivity of cyclic ketones.

Stereochemical Aspects of Chemical Transformations

The stereochemistry of reactions involving this compound would primarily be centered around the C-2 and C-3 positions of the indane ring system, as well as the potential for creating a stereocenter at C-1 upon reduction of the ketone.

The parent molecule is achiral. However, reactions that introduce a substituent at the C-2 or C-3 position can generate one or two stereocenters. For example, an aldol (B89426) condensation at the C-2 position with an aldehyde would create a new stereocenter at C-2 and another at the newly formed hydroxyl-bearing carbon. The relative stereochemistry (syn/anti) of the product would depend on the reaction conditions and the nature of the reagents.

Reduction of the carbonyl group to a hydroxyl group would create a stereocenter at the C-1 position, leading to a racemic mixture of the corresponding indanol unless a chiral reducing agent or catalyst is used. Asymmetric reduction of indanones is a well-established method for producing enantiomerically enriched indanols, which are valuable chiral building blocks. acs.org

If a reaction were to create a chiral center, the product would be a racemic mixture unless chiral reagents or catalysts are employed to induce enantioselectivity.

Spectroscopic and Structural Characterization Methodologies for Halogenated Indanones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei in a magnetic field, the precise connectivity of atoms can be established.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of these atoms within the molecule.

For 4-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one, the ¹H NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons. The two methylene (B1212753) (-CH₂-) groups of the five-membered ring would likely appear as two triplets in the approximate range of δ 2.5-3.5 ppm. The aromatic region would feature two signals corresponding to the protons at the C-6 and C-7 positions. Due to their proximity to each other, they would appear as a pair of doublets.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C-1) is characteristically found far downfield. The aliphatic carbons (C-2 and C-3) would produce signals in the upfield region, while the six aromatic carbons would appear in the intermediate region. The carbons directly bonded to the halogen atoms (C-4 and C-5) would have their chemical shifts significantly influenced by the electronegativity and anisotropic effects of the chlorine and iodine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Signal Type | Predicted Chemical Shift (ppm) | Notes |

| H-2 | ¹H | ~3.0 - 3.4 | Triplet, coupled to H-3 |

| H-3 | ¹H | ~2.6 - 3.0 | Triplet, coupled to H-2 |

| H-6, H-7 | ¹H | ~7.2 - 8.0 | Two doublets, coupled to each other |

| C-1 | ¹³C | >195 | Carbonyl carbon, weakest intensity |

| C-2, C-3 | ¹³C | ~25 - 40 | Aliphatic carbons |

| C-4, C-5 | ¹³C | ~95 - 140 | Aromatic carbons bonded to halogens |

| C-6, C-7 | ¹³C | ~125 - 145 | Aromatic carbons bonded to hydrogen |

| C-3a, C-7a | ¹³C | ~135 - 155 | Quaternary aromatic carbons |

Note: These are estimated values based on general principles and data for similar indanone structures.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For the target molecule, a COSY spectrum would show a cross-peak connecting the signals of the C-2 protons with the C-3 protons, confirming the -CH₂-CH₂- moiety. It would also show a correlation between the C-6 and C-7 aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It is used to definitively assign the carbon signals for all protonated carbons (C-2, C-3, C-6, and C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. It is indispensable for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, the protons at C-3 would be expected to show correlations to the carbonyl carbon C-1 and the aromatic carbons C-4 and C-3a, confirming the fusion of the aliphatic and aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and providing structural clues based on its fragmentation patterns.

For this compound (C₉H₇ClIO), the calculated monoisotopic mass is 292.92 g/mol . A key feature in the mass spectrum of this compound would be the distinct isotopic pattern caused by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Iodine is monoisotopic (¹²⁷I). Therefore, the molecular ion region of the spectrum is expected to show two peaks: a molecular ion peak (M⁺) at m/z 293 (for the molecule containing ³⁵Cl) and an "M+2" peak at m/z 295 (for the molecule containing ³⁷Cl), with a relative intensity ratio of about 3:1. southernforensic.org This pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

Fragmentation analysis would likely show characteristic losses from the molecular ion. A common fragmentation pathway for indanones is the loss of a carbon monoxide (CO) molecule (28 Da), followed by further fragmentation of the resulting carbocation.

Table 2: Expected Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Notes |

| 293 / 295 | [M]⁺ | Molecular ion peak cluster, showing the characteristic ~3:1 ratio for one chlorine atom. |

| 265 / 267 | [M - CO]⁺ | Result of the loss of carbon monoxide from the molecular ion. |

| 138 | [M - CO - I]⁺ | Loss of iodine radical from the [M - CO]⁺ fragment. |

| 103 | [C₈H₇]⁺ | Further fragmentation, possibly loss of chlorine. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound. uobasrah.edu.iq

The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of the conjugated ketone. Other expected absorptions include those for aromatic and aliphatic C-H bonds.

Table 3: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Ketone C=O Stretch | 1680 - 1715 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-Cl Stretch | 600 - 800 | Medium |

| C-I Stretch | 500 - 600 | Medium |

Data is based on characteristic frequencies for known functional groups. The spectrum for the parent 1-Indanone (B140024) shows a strong C=O stretch at approximately 1705 cm⁻¹. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By diffracting a beam of X-rays off a single crystal of the compound, one can generate a map of electron density and thus determine the exact atomic positions, bond lengths, and bond angles. wikipedia.org

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its structure. It would verify the substitution pattern of the halogens on the aromatic ring and reveal the conformation of the five-membered ring. Furthermore, this technique would elucidate intermolecular interactions within the crystal lattice, such as potential halogen bonding or π-stacking, which can influence the physical properties of the solid. mdpi.com

Advanced Spectroscopic Techniques for Isomer Differentiation

The synthesis of this compound could potentially yield other positional isomers (e.g., 6-Chloro-5-iodo-inden-1-one). Differentiating these isomers can be challenging as they have the same molecular weight and may exhibit similar spectroscopic properties. Advanced analytical techniques are often required for their unequivocal identification.

Mass spectrometry-based methods are particularly powerful for this purpose. Ion Mobility-Mass Spectrometry (IM-MS) separates ions not only by their mass-to-charge ratio but also by their shape and size (their rotationally averaged collision cross-section). researchgate.net Positional isomers, having slightly different three-dimensional shapes, can often be separated by ion mobility, providing an additional dimension of characterization. researchgate.net

Another approach involves tandem mass spectrometry (MS/MS) with controlled collision-induced dissociation (CID). plu.mx The fragmentation patterns and the relative abundance of fragment ions can be subtly different for various isomers, as the position of the substituents can influence which bonds are more likely to break. By comparing the MS/MS spectra of different isomers, it is often possible to distinguish them. nih.gov

Computational and Theoretical Investigations of 4 Chloro 5 Iodo 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). These calculations solve approximations of the Schrödinger equation to find the lowest energy state of the molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules. google.com For 4-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one, geometry optimization is typically performed using a functional such as B3LYP or PBE0 combined with a basis set like 6-311+G(d,p), which provides a good description of electron distribution. nih.govnih.gov Given the presence of heavy atoms (Cl and I), including dispersion corrections (e.g., Grimme's D3BJ) is crucial for accurately modeling weak intramolecular forces that influence the geometry. google.com

The optimization process systematically alters the molecular geometry to find the configuration with the minimum potential energy. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the aromatic ring is expected, while the five-membered aliphatic ring will adopt a slightly puckered (envelope or twist) conformation to relieve strain. The halogen substituents are predicted to cause minor distortions in the benzene (B151609) ring's symmetry due to their size and electronegativity.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are representative values based on DFT studies of similar halogenated aromatic ketones. Actual values would require specific calculations.

| Parameter | Atom Pair/Trio | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.22 |

| Bond Length (Å) | C-Cl | ~1.74 |

| Bond Length (Å) | C-I | ~2.10 |

| Bond Angle (°) | C-C(O)-C | ~108 |

| Bond Angle (°) | C-C-Cl | ~121 |

| Bond Angle (°) | C-C-I | ~119 |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. nih.gov

For this compound, the HOMO is expected to be localized primarily on the iodinated aromatic ring, as iodine's lone pairs and the π-system contribute to this high-energy orbital. The LUMO is anticipated to be centered around the carbonyl group and the fused π-system, which act as the primary electron-accepting region. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov The presence of electron-withdrawing halogens and the carbonyl group is expected to lower the energies of both orbitals and influence the magnitude of the energy gap.

Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are hypothetical and serve to illustrate expected trends.

| Parameter | Predicted Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 | Electron-donating ability |

| LUMO Energy | ~ -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 | Chemical reactivity and kinetic stability |

Reaction Mechanism Studies and Transition State Characterization

Theoretical chemistry allows for the detailed investigation of reaction pathways, providing insights that are often difficult to obtain experimentally. nih.gov For a molecule like this compound, computational studies can map the potential energy surface for various plausible reactions, such as nucleophilic attack at the carbonyl carbon or electrophilic aromatic substitution.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. rsc.org Transition state theory, combined with DFT calculations, enables the determination of activation energies, which are crucial for predicting reaction rates. For instance, studying the mechanism of a Grignard reaction with the carbonyl group would involve locating the transition state for the nucleophilic addition step. Computational methods can confirm whether the reaction proceeds through a concerted or stepwise mechanism and can elucidate the role of catalysts in lowering the activation barrier. rsc.org

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com Accurate predictions often require averaging the shifts over several low-energy conformers, weighted by their Boltzmann population, and including solvent effects through models like the Polarizable Continuum Model (PCM). github.io For this compound, calculations would predict distinct signals for the aromatic protons, influenced by the electronic effects of the chloro and iodo substituents, as well as characteristic shifts for the methylene (B1212753) protons in the five-membered ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Note: These are estimated values relative to TMS, based on computational studies of substituted indanones.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C=O | - | ~205 |

| Aromatic CH | 7.2 - 7.8 | 125 - 138 |

| C-Cl | - | ~135 |

| C-I | - | ~98 |

| CH₂ (alpha to C=O) | ~2.7 | ~36 |

| CH₂ (beta to C=O) | ~3.1 | ~26 |

Vibrational Frequencies: Theoretical vibrational analysis calculates the normal modes of vibration for a molecule, which correspond to the absorption peaks observed in Infrared (IR) and Raman spectroscopy. wikipedia.org A frequency calculation using DFT provides the harmonic frequencies and intensities of these modes. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. uni-rostock.de Key predicted frequencies for this compound would include a strong C=O stretching mode, aromatic C=C stretching, C-H stretching, and modes corresponding to the C-Cl and C-I bonds.

Conformational Analysis and Potential Energy Surfaces

While the fused ring system of this compound is relatively rigid, the five-membered ring possesses some conformational flexibility. It can adopt non-planar conformations, such as an envelope or a twist form, to minimize steric and torsional strain.

A conformational analysis involves mapping the molecule's potential energy surface (PES) as a function of key dihedral angles. libretexts.orgmdpi.com By performing a "relaxed scan," where a specific dihedral angle is systematically varied and the rest of the molecule's geometry is optimized at each step, one can identify the low-energy conformers (minima on the PES) and the energy barriers (saddle points) that separate them. This analysis is crucial for understanding the molecule's dynamic behavior and for obtaining accurate thermodynamic and spectroscopic properties, which depend on the contributions of all significantly populated conformers.

Studies of Intermolecular Interactions and Crystal Packing

Understanding how molecules interact with each other is key to predicting the structure and properties of solid-state materials. For this compound, several types of intermolecular interactions are expected to govern its crystal packing. nih.gov These include:

Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the carbonyl oxygen and hydrogens on neighboring molecules are likely to be present. nih.gov

π-π Stacking: The planar aromatic rings can stack on top of each other, leading to stabilizing π-π interactions.

Halogen Bonding: This is a significant interaction for this molecule. The iodine atom, and to a lesser extent the chlorine atom, can act as a halogen bond donor. This is due to a region of positive electrostatic potential (a "sigma-hole") on the halogen atom opposite the C-X bond, which can interact favorably with a nucleophilic region on an adjacent molecule, such as the carbonyl oxygen. researchgate.netmdpi.com Interactions like C-I···O and C-Cl···O are expected to be important structure-directing forces.

Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and analysis of the Molecular Electrostatic Potential (MEP) surface are used to identify and characterize these non-covalent interactions, providing quantitative estimates of their strength and directionality. mdpi.com

Advanced Applications in Organic Synthesis and Materials Science

As Synthetic Building Blocks for Complex Organic Molecules

The strategic placement of chloro and iodo substituents on the indanone frame suggests significant potential for this compound as a building block in the synthesis of complex organic molecules. The differing reactivity of the aryl chloride and aryl iodide moieties allows for selective and sequential cross-coupling reactions, a cornerstone of modern organic synthesis. However, specific examples of its use in this capacity are not documented in current literature.

Precursors for Substituted Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. Halogenated indanones can serve as precursors to various fused heterocyclic systems. For instance, analogous compounds like 5-chloro-2,3-dihydro-1H-inden-1-one are known intermediates in the synthesis of arthropodicidal oxadiazines. google.com It is conceivable that 4-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one could be utilized in similar multi-step syntheses to generate novel, highly substituted heterocyclic structures. The carbonyl group and the adjacent methylene (B1212753) protons offer reaction sites for condensation and cyclization reactions, while the halogens provide handles for further functionalization. Despite this potential, no specific studies demonstrating the conversion of this compound into substituted heterocyclic systems have been published.

Scaffolds for Novel Polycyclic Aromatic Hydrocarbons

The indanone core can be a key component in the construction of larger, more complex polycyclic aromatic hydrocarbons (PAHs). Methodologies exist for the synthesis of fluorinated PAHs using 1-indanone (B140024) intermediates, which undergo cyclization reactions to extend the aromatic system. researchgate.net The presence of two distinct halogen atoms in this compound could theoretically allow for controlled, stepwise annulation reactions to build complex PAH architectures. This dual functionality could enable the synthesis of unsymmetrical and highly functionalized PAHs. Nevertheless, the scientific literature does not currently contain reports of this specific application for this compound.

Role as Intermediates in Fine Chemical Synthesis (excluding direct drug applications)

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in agriculture, photography, and electronics. Indanone derivatives are valuable intermediates in this sector. For example, 5-chloro-1-indanone (B154136) is a known intermediate for certain agricultural chemicals. google.comgoogle.com Given its structure, this compound could serve as a precursor to specialized monomers, liquid crystals, or other high-value organic compounds. The development of efficient, large-scale synthetic routes is crucial for the viability of a compound as a fine chemical intermediate. While processes for related chloro-indanones have been patented, google.com specific industrial applications for the 4-chloro-5-iodo variant remain undocumented.

Potential in Material Science and Functional Molecule Development

The development of new organic materials with tailored electronic and photophysical properties is a major area of research. The indanone scaffold, when incorporated into larger conjugated systems, can influence the material's properties. The heavy iodine atom in this compound could impart unique characteristics, such as enhanced intersystem crossing, which is relevant for applications in organic light-emitting diodes (OLEDs) or photodynamic therapy. Furthermore, the polarity and rigidity of the indanone structure could be exploited in the design of functional molecules like organic semiconductors or nonlinear optical materials. At present, this remains a hypothetical application, as no studies have been published on the material science applications of this specific compound.

Development of Novel Methodologies Utilizing the Compound's Unique Reactivity

The distinct electronic environment and steric hindrance created by the chloro and iodo substituents at the 4- and 5-positions could give this compound unique reactivity. This could spur the development of novel synthetic methodologies. For example, regioselective metal-halogen exchange or cross-coupling reactions could be developed to take advantage of the different reactivities of the C-Cl and C-I bonds. Such selective transformations would be highly valuable in organic synthesis. However, research into developing new synthetic methods that specifically leverage the reactivity of this compound has not yet been reported in the peer-reviewed literature.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

A primary challenge in the synthesis of polysubstituted aromatic compounds is the development of environmentally benign and efficient methodologies. Future research should focus on creating sustainable pathways to 4-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one that adhere to the principles of green chemistry. The concept of atom economy, which emphasizes maximizing the incorporation of all reactant atoms into the final product, will be a critical guiding principle. numberanalytics.comjocpr.com

Traditional multi-step syntheses often generate significant chemical waste. Therefore, the development of one-pot or tandem reactions that form multiple chemical bonds in a single operation would be highly desirable. nih.gov Strategies could involve novel cyclization reactions of appropriately substituted phenylpropanoid precursors. Investigating catalytic methods, particularly those using earth-abundant and non-toxic metals, could lead to more sustainable processes with reduced environmental impact. jocpr.com

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Classical Friedel-Crafts Acylation/Alkylation | Well-established methodology. | Often requires stoichiometric amounts of Lewis acids, leading to significant waste. Poor regioselectivity. |

| Transition-Metal Catalyzed Cyclization | High efficiency and selectivity. Potential for atom economy. organic-chemistry.org | Catalyst cost and toxicity. Optimization of reaction conditions. |

| Domino/Cascade Reactions | Increased efficiency, reduced waste and purification steps. researchgate.net | Complex reaction design and optimization. |

| Photochemical or Electrochemical Synthesis | Mild reaction conditions, unique reactivity. | Specialized equipment required. Scalability can be a challenge. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The dual halogenation of the aromatic ring in this compound offers a rich playground for exploring novel reactivity. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, particularly in transition-metal-catalyzed cross-coupling reactions. This differential reactivity could be exploited for selective functionalization.

Future studies could investigate a range of catalytic transformations, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, at the C-5 position. This would allow for the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, thereby generating a library of novel indenone derivatives. The subsequent functionalization of the less reactive C-4 chloro position could also be explored under more forcing reaction conditions, enabling the synthesis of highly complex, multi-substituted indanones.

Asymmetric Synthesis of Chiral Derivatives (if applicable)

While this compound itself is achiral, its derivatives can possess chirality, which is often crucial for biological activity. For instance, substitution at the C-2 or C-3 position of the indanone ring can create stereocenters. Future research should focus on the development of asymmetric methods to access enantiomerically pure derivatives. researchgate.net

This could involve the use of chiral catalysts, such as those based on transition metals with chiral ligands or chiral Brønsted acids, to control the stereochemical outcome of key synthetic steps. rsc.orgnih.gov The asymmetric hydrogenation of a corresponding indenone precursor or the enantioselective alkylation of the enolate of this compound are plausible strategies. nih.gov The development of such methods would be a significant advancement, providing access to chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules. rsc.org

Integration into Continuous Flow Chemistry Systems

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and simplified scalability. azolifesciences.comaurigeneservices.com The integration of the synthesis of this compound and its derivatives into continuous flow systems represents a promising research direction. researchgate.netresearchgate.net

Synergistic Experimental and Computational Approaches in Design and Discovery

The synergy between experimental work and computational chemistry can significantly accelerate the discovery and optimization of new synthetic methods and molecules. mdpi.comresearchgate.netrsc.org In the context of this compound, density functional theory (DFT) calculations could be employed to predict its electronic properties, reactivity, and spectral characteristics. nih.gov

Computational modeling could help in designing more efficient synthetic routes by elucidating reaction mechanisms and identifying potential energy barriers. 4tu.nl Furthermore, in silico screening of virtual libraries of derivatives of this compound could help prioritize synthetic targets with desirable properties for various applications, such as medicinal chemistry or materials science. This integrated approach can save significant time and resources in the laboratory.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one?

Methodological Answer: Synthesis typically involves multi-step halogenation and cyclization. A common approach includes:

Friedel-Crafts Acylation : Form the indanone core using AlCl₃ as a catalyst (e.g., reacting with acyl chlorides) .

Halogenation : Sequential introduction of chlorine and iodine via electrophilic substitution. Chlorine can be added using Cl₂ gas or N-chlorosuccinimide (NCS), while iodine may require KI/Oxone or I₂ under acidic conditions .

Purification : Column chromatography or recrystallization ensures purity (>95%), validated by HPLC .

Q. Key Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | AlCl₃, CH₂Cl₂, 0°C → RT | 60–75 | |

| Chlorination | NCS, DMF, 50°C | 80–85 | |

| Iodination | KI, Oxone, AcOH | 65–70 |

Q. How is the structure of this compound characterized?

Methodological Answer: Structural elucidation combines:

Q. What reactivity patterns are influenced by chloro and iodo substituents?

Methodological Answer:

- Electrophilic Substitution : Iodo groups direct further substitution to meta positions due to steric and electronic effects, while chlorine enhances electrophilicity at para sites .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling (Pd catalysis) replaces iodine with aryl/heteroaryl groups; chlorine remains inert under these conditions .

- Reductive Dehalogenation : Iodo groups are selectively removed using Zn/HOAc, enabling modular derivatization .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for biological targets?

Methodological Answer:

- Analog Synthesis : Replace Cl/I with F, Br, or methyl groups to assess halogen-dependent activity (e.g., antimicrobial IC₅₀ comparisons) .

- Biological Assays : Test analogs against cancer cell lines (e.g., MTT assay) and enzymes (e.g., acetylcholinesterase inhibition) with dose-response curves .

- Data Analysis : Use ANOVA to identify statistically significant substituent effects (p<0.05) .

Q. SAR Table (Hypothetical Data)

| Substituent | Anticancer IC₅₀ (μM) | AChE Inhibition (%) |

|---|---|---|

| 4-Cl,5-I | 2.1 ± 0.3 | 78 ± 4 |

| 4-F,5-I | 3.8 ± 0.5 | 65 ± 6 |

| 4-Cl,5-Br | 4.2 ± 0.4 | 72 ± 5 |

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks : Validate assay conditions (e.g., cell line passage number, serum concentration) .

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of variability .

- Collaborative Studies : Cross-validate results with independent labs using blinded samples .

Q. What computational methods predict target interactions?

Methodological Answer:

- Docking Simulations (AutoDock Vina) : Model binding to JAK2 or AChE active sites, prioritizing halogen-bond interactions .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : Develop regression models linking logP and polar surface area to bioactivity .

Q. How to optimize multi-step synthesis for industrial-scale research?

Methodological Answer:

Q. What strategies elucidate mechanisms of action in biological systems?

Methodological Answer:

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .

- Proteomics : SILAC labeling quantifies protein expression changes (e.g., apoptosis markers) .

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins) to identify off-target effects .

Notes

- Data Integrity : Cross-validate spectral and biological data with published standards (e.g., CAS registry).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.